molecular formula C12H24O12 B1146731 Palatinose monohydrate CAS No. 343336-76-5

Palatinose monohydrate

Cat. No.: B1146731
CAS No.: 343336-76-5
M. Wt: 342.3
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Description

Palatinose monohydrate, the crystalline form of the disaccharide isomaltulose, is a valuable tool in nutritional and physiological research. This compound is distinguished by its α-1,6-glycosidic bond, which confers a unique metabolic profile compared to common disaccharides like sucrose. Its primary research value lies in its role as a fully digestible, yet slow-release carbohydrate source, enabling investigations into prolonged energy metabolism, glycemic management, and substrate utilization . In human nutritional studies, this compound is pivotal for examining low-glycemic dietary interventions. Its slow digestion leads to a attenuated blood glucose and insulin response, making it a key compound for research on metabolic health, insulin sensitivity, and dietary strategies for weight management . The slow digestion, attributed to a lower activity of the intestinal isomaltase complex compared to sucrase, results in a more distal absorption in the small intestine . This prolonged absorption profile stimulates the secretion of gut hormones such as Glucagon-like Peptide-1 (GLP-1) and Peptide YY (PYY), which are critical for satiety and glycemic regulation, an effect demonstrated in studies on metabolic syndrome . Furthermore, research applications extend to sports science, where its properties support studies on enhanced fat oxidation during physical activity and sustained energy supply . Beyond human physiology, this compound serves as a stable sucrose analog in plant biology research. Studies in Dianthus species have utilized it to investigate carbohydrate metabolism in flower opening, as it can be hydrolyzed by plant α-glucosidases, providing insight into sucrose metabolism and energy pathways in plant tissues . This reagent is for research use only and is not intended for diagnostic or personal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10+,11+,12?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKUCJJNNDINKX-HGLHLWFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H](C(O2)(CO)O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40206746
Record name Isomaltulose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58024-13-8
Record name Isomaltulose monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058024138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isomaltulose monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40206746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Enzymatic Synthesis and Biotechnological Production Methodologies

Sucrose (B13894) Isomerization Mechanisms and Catalysis

The enzymatic conversion of sucrose to palatinose (B82088) is a sophisticated process mediated by sucrose isomerase (SIase). This enzyme, also known as isomaltulose synthase, catalyzes an intramolecular transglycosylation. nih.gov The reaction mechanism involves the hydrolysis of the α-1,2-glycosidic bond between the glucose and fructose (B13574) moieties of sucrose, followed by the formation of a new α-1,6 linkage between them. mdpi.com This rearrangement results in the primary product, isomaltulose, and often a smaller quantity of a trehalulose (B37205) isomer (containing an α-1,1-glycosidic bond). mdpi.comcaldic.com A minor side reaction is the hydrolysis of sucrose, which releases free glucose and fructose. caldic.commdpi.com

Sucrose isomerases (EC 5.4.99.11) are the key catalysts in palatinose production. nih.gov These enzymes are typically monomeric proteins and belong to the glycoside hydrolase family 13 (GH13). nih.govresearchgate.net Structurally, many microbial SIs are characterized as TIM barrel proteins. nih.gov The molecular mass of these enzymes generally falls within the range of 66 to 70 kDa. mdpi.comnih.gov For instance, the recombinant SIase from Erwinia rhapontici NX-5 has an estimated molecular mass of 66 kDa, while the enzyme from Raoultella terrigena is approximately 70 kDa. mdpi.comnih.gov These enzymes function without the need for cofactors. nih.gov

A variety of microorganisms are known to produce sucrose isomerases suitable for industrial palatinose production. mdpi.commdpi.com These microbes are the primary source for the enzymes used in bioconversion processes. Key microbial sources that have been extensively studied and utilized include:

Protaminobacter rubrum : Historically, this has been one of the most widely used strains for the industrial manufacturing of isomaltulose. nih.govnih.govresearchgate.net However, recent taxonomic analysis has identified the strain "Protaminobacter rubrum" CBS 574.77 as Serratia plymuthica. nih.gov

Erwinia species : Various strains of Erwinia, such as Erwinia rhapontici and Erwinia sp., are efficient producers of sucrose isomerase. mdpi.comnih.govnih.gov The enzyme from Erwinia rhapontici NX-5 has been cloned and overexpressed for hyperproduction of isomaltulose. nih.gov

Pantoea dispersa : This bacterium, particularly strain UQ68J, is noted for producing a highly efficient sucrose isomerase. nih.govnih.gov The enzyme from this source exhibits exceptional catalytic efficiency and produces a high ratio of isomaltulose to the by-product trehalulose. nih.govuq.edu.au

Other microbial genera known to produce sucrose isomerase include Klebsiella, Serratia, and Raoultella. mdpi.commdpi.comuq.edu.au The choice of microbial source is critical as the properties of the enzyme, such as product specificity and reaction kinetics, can vary significantly between different strains. nih.govasm.org

The efficiency of the sucrose isomerization is defined by key kinetic parameters, primarily the Michaelis constant (K_m) and the maximum reaction velocity (V_max). These parameters differ depending on the microbial source of the sucrose isomerase, reflecting the enzyme's affinity for the sucrose substrate and its maximum catalytic rate. A lower K_m value indicates a higher affinity of the enzyme for sucrose. The catalytic efficiency of the enzyme is often expressed as the k_cat/K_m ratio.

Kinetic Parameters of Sucrose Isomerases from Various Microbial Sources
Microbial SourceK_m (mM)V_maxReference
Pantoea dispersa UQ68J39.9638 U/mg nih.govuq.edu.au
Raoultella terrigena62.9286.4 U/mg mdpi.com
Erwinia sp. Ejp61769.28118.87 U/mg researchgate.netnih.gov
Klebsiella planticola UQ14S76.0423 U/mg nih.govuq.edu.au
Erwinia rhapontici NX-525748.09 µmol/L/s nih.gov

Optimization of Bioconversion Processes

To maximize the efficiency and economic viability of palatinose production, the bioconversion process must be carefully optimized. This involves controlling various reaction conditions and employing specific strategies to increase the final product yield.

The activity and stability of sucrose isomerase are highly dependent on the physicochemical environment of the reaction. The primary factors influencing the bioconversion are pH, temperature, and the concentration of the sucrose substrate.

pH : Most sucrose isomerases exhibit optimal activity in a slightly acidic to neutral pH range. For example, the enzyme from Pantoea dispersa UQ68J works best at a pH of 5.0, while the SIase from Erwinia sp. Ejp617 has an optimum pH of 6.0. nih.govuq.edu.auresearchgate.netnih.gov

Temperature : The optimal temperature for sucrose isomerization is generally in the mesophilic range, typically between 30°C and 40°C. researchgate.net The SIase from E. rhapontici NX-5 has an optimal temperature of 30°C, whereas the enzyme from Raoultella terrigena functions best at 40°C. mdpi.comnih.gov Operating at temperatures above this range can lead to enzyme deactivation. researchgate.net

Substrate Concentration : High concentrations of sucrose are typically used in industrial production to drive the reaction towards palatinose formation and achieve high product titers. Concentrations ranging from 300 g/L to 600 g/L have been successfully used, leading to high yields of isomaltulose. mdpi.comnih.govnih.govfao.org

Optimal Reaction Conditions for Sucrose Isomerases
Microbial SourceOptimal pHOptimal Temperature (°C)Reference
Erwinia rhapontici NX-55.030 nih.gov
Pantoea dispersa UQ68J5.030-35 nih.govuq.edu.au
Raoultella terrigena5.540 mdpi.com
Erwinia sp. Ejp6176.040 researchgate.netnih.gov
Klebsiella planticola UQ14S6.035 nih.govuq.edu.au

Several advanced strategies have been developed to improve the yield and efficiency of palatinose production. A primary approach is the use of immobilized biocatalysts, where either whole microbial cells or the purified sucrose isomerase enzyme are confined or localized within a carrier material. mdpi.com This technique offers numerous advantages, including enhanced enzyme stability, easy separation of the catalyst from the product, and the ability to reuse the biocatalyst for multiple batch reactions, which significantly reduces production costs. mdpi.comnih.gov Materials such as calcium alginate and graphene oxide have been effectively used for immobilization. fao.orgresearchgate.netgoogle.com

Genetic and protein engineering techniques have also been pivotal. The overexpression of sucrose isomerase genes in host organisms like Escherichia coli can dramatically increase the amount of available enzyme. nih.gov Furthermore, site-directed mutagenesis allows for the modification of the enzyme's amino acid sequence to improve its catalytic activity, stability, or product specificity. mdpi.com Another innovative strategy is yeast surface display, where the sucrose isomerase is anchored to the cell surface of a yeast like Yarrowia lipolytica. mdpi.comresearchgate.net This approach combines the benefits of whole-cell biocatalysis with easy enzyme presentation. These strategies have led to very high conversion yields, with reports of yields reaching 87% to over 93%. mdpi.comnih.gov

Biotechnological Production Systems

Modern biotechnological approaches for palatinose monohydrate production focus on efficiency, stability, and cost-effectiveness, employing whole-cell systems, immobilized enzymes, and genetically engineered microorganisms.

Using whole microbial cells as biocatalysts is a common and cost-effective method for palatinose production. mdpi.com This approach leverages the intracellular sucrose isomerase produced by various microorganisms, including species from the genera Serratia, Klebsiella, Pantoea, and Erwinia. cdnsciencepub.comresearchgate.net The primary advantage of whole-cell biocatalysis is the elimination of complex and costly enzyme extraction and purification processes. researchgate.netnih.gov The cellular environment provides a protective matrix for the enzyme, enhancing its stability compared to the isolated form. mdpi.com

However, a significant challenge in whole-cell systems is the potential for mass transfer limitations, where the cell envelope can impede the diffusion of the substrate (sucrose) to the intracellular enzyme. nih.gov To overcome this, cell permeabilization techniques can be employed. These methods involve treating the cells with chemical agents (like detergents or solvents) or physical methods (such as temperature shock) to increase the permeability of the cell wall and membrane, thereby improving substrate access and reaction rates. nih.govnih.gov Despite these challenges, whole-cell biocatalysis remains a widely used strategy due to its economic advantages and the inherent stability it confers to the enzyme. mdpi.com

For industrial-scale continuous production, immobilization of either the whole cells or the purified sucrose isomerase is a highly effective strategy. mdpi.com Immobilization involves confining the biocatalyst to a solid support material, which offers several key benefits: enhanced operational stability, easy separation of the catalyst from the product stream, and the ability to reuse the biocatalyst over multiple batches. mdpi.comgoogle.com

Common techniques for immobilization include entrapment within a porous matrix. Materials like calcium alginate and chitosan (B1678972) are frequently used for this purpose. nih.govcdnsciencepub.com For example, Serratia plymuthica cells have been successfully immobilized in chitosan, achieving complete conversion of a 40% sucrose solution in 4 hours in a batch reactor. nih.gov Similarly, a mutant strain of Serratia sp. immobilized in calcium alginate maintained a bioconversion yield of over 70% for 30 production cycles in a high-concentration (60%) sucrose medium. cdnsciencepub.com Another method involves entrapping bacterial cells in calcium alginate gel granules and then treating them with polyethyleneimine and glutaraldehyde (B144438) to enhance stability for use in packed-bed columns for continuous production. google.com These immobilized systems are well-suited for continuous processes in packed-bed bioreactors, significantly improving process efficiency and reducing production costs. researchgate.net

Table 2: Comparison of Immobilization Matrices
MatrixMicroorganism/EnzymeKey FindingsSource
ChitosanSerratia plymuthica cellsComplete sucrose conversion in 4 hours; excellent operational stability. nih.gov
Calcium AlginateSerratia sp. M1 mutant cellsMaintained >70% conversion yield for 30 cycles in 60% sucrose. cdnsciencepub.com
Calcium Alginate with PEI/Glutaraldehydeα-glucosyl transferase-containing bacteriaEfficient continuous production in a packed column reactor. google.com
Sodium AlginateCorynebacterium glutamicum expressing PdSI mutantYield of 453.0 g/L; conversion rate remained 83.2% after 26 batches. frontiersin.org

Genetic engineering offers powerful tools to enhance the efficiency of palatinose production by modifying the producer microorganisms. nih.gov A primary goal is to improve the properties of the sucrose isomerase enzyme itself, such as its catalytic activity, thermostability, and product specificity. frontiersin.org Techniques like rational design and site-directed mutagenesis are employed to alter the amino acid sequence of the enzyme to achieve desired characteristics. mdpi.comfrontiersin.org

For example, researchers have successfully improved the thermostability of a sucrose isomerase from Pantoea dispersa by predicting and substituting unstable amino acid residues. frontiersin.org In another study, site-directed mutagenesis of a novel sucrose isomerase from Raoultella terrigena led to mutants with significantly improved conversion rates to palatinose, with one mutant (H481P) increasing the rate to 92.4% from the wild-type's 81.7%. mdpi.com

Beyond modifying the enzyme, genetic engineering is used to develop efficient expression systems. Sucrose isomerase genes from various microorganisms have been cloned and expressed in food-grade or industrially robust host strains like Escherichia coli, Bacillus subtilis, and Corynebacterium glutamicum. mdpi.comfrontiersin.orgnih.gov This allows for high-level production of the desired enzyme. For instance, expressing a combinatorial mutant of sucrose isomerase in C. glutamicum and using a simplified one-step immobilization method resulted in a maximum palatinose yield of 453.0 g/L with a high productivity of 41.2 g/L/h. frontiersin.org These advancements in metabolic and protein engineering are crucial for developing economically viable and highly efficient bioprocesses for palatinose synthesis.

Valorization of Agro-Industrial By-products as Feedstocks for this compound Synthesis

The cost of the sucrose substrate can account for over 50% of the total production cost of palatinose, making the use of cheaper, alternative feedstocks an attractive strategy for improving economic feasibility. nih.gov Agro-industrial by-products, which are rich in sucrose or other convertible sugars, represent valuable and sustainable raw materials for this purpose. nih.govresearchgate.netmdpi.com This approach, known as valorization, transforms low-value waste streams into high-value products. mdpi.com

Molasses, a by-product of the sugar refining industry, is a prime candidate due to its high sucrose content. ufl.edu Both cane molasses and soy molasses have been successfully used for palatinose production. nih.govnih.gov For example, using pretreated cane molasses, an engineered Yarrowia lipolytica strain achieved a maximal palatinose concentration of 161.2 g/L in a fed-batch fermentation process. nih.gov Similarly, soy molasses, after enzymatic hydrolysis of its raffinose-family oligosaccharides to increase sucrose content, yielded 209.4 g/L of palatinose. nih.gov

Another promising feedstock is whey permeate, a by-product of the dairy industry rich in lactose (B1674315). mdpi.com While not a direct source of sucrose, the lactose can be hydrolyzed into glucose and galactose. rsc.orgresearchgate.net Biotechnological strategies could potentially convert these monosaccharides into palatinose, though this is a more complex route than direct sucrose isomerization. The utilization of these by-products not only reduces the cost of raw materials but also addresses environmental issues associated with waste disposal, contributing to a more sustainable and circular bioeconomy. nih.govmdpi.com

Molecular Structure, Conformation, and Crystallographic Studies

Elucidation of the Glycosidic Linkage Configuration (alpha-1,6-D-glucopyranosyl-D-fructose)

Palatinose (B82088) is structurally defined by the linkage between its constituent monosaccharides, glucose and fructose (B13574). nih.govdiscofinechem.com The connection is an α-1,6-glycosidic bond. balafive.combeneo.com This means the anomeric carbon (C1) of the α-D-glucopyranose unit is linked to the C6 hydroxyl group of the D-fructose unit. balafive.comresearchgate.netnih.gov

This configuration distinguishes Palatinose from its common isomer, sucrose (B13894), where the glucose and fructose units are joined by an α-1,2-glycosidic bond. balafive.combeneo.com The α-1,6 linkage in Palatinose is noted for its higher stability compared to the α-1,2 bond in sucrose, which influences its chemical and physiological properties. beneo.combeneo.com The enzymatic rearrangement of the bond from sucrose is the basis for the commercial production of Palatinose. balafive.comnih.govdiscofinechem.com

Table 1: Comparison of Glycosidic Linkages in Disaccharides
DisaccharideConstituent MonosaccharidesGlycosidic LinkageChemical Name
Palatinose (Isomaltulose)Glucose, Fructoseα-1,66-O-α-D-glucopyranosyl-D-fructose balafive.comnih.gov
SucroseGlucose, Fructoseα-1,2α-D-glucopyranosyl-(1↔2)-β-D-fructofuranoside

Advanced Crystallographic Analysis of Palatinose Monohydrate

The three-dimensional arrangement of atoms and molecules in the solid state of this compound is investigated using advanced crystallographic techniques. These methods provide fundamental information about the crystal lattice, molecular geometry, and intermolecular interactions.

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the precise three-dimensional structure of a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, researchers can determine key structural parameters.

Table 2: Illustrative Crystallographic Data Obtainable from scXRD
ParameterDescription
Crystal SystemThe symmetry system of the crystal (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles defining the repeating unit of the crystal lattice.
Z (Formula units per unit cell)The number of this compound molecules within one unit cell.
Hydrogen Bond Distances/AnglesPrecise measurements of intermolecular hydrogen bonds involving the water molecule and hydroxyl groups.

Powder X-ray diffraction (PXRD) is an essential tool for characterizing the crystalline nature of a bulk sample and for identifying different crystalline forms, known as polymorphs. researchgate.netnih.gov Polymorphism is the ability of a solid material to exist in multiple crystalline structures, which can have different physical properties. rigaku.com

PXRD analysis of this compound involves exposing a powdered sample to X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net This technique is critical in pharmaceutical and food industries for ensuring the correct polymorphic form of a substance is used, as different forms can exhibit variations in properties like stability and solubility. nih.govnih.gov Any changes in the PXRD pattern, such as shifts in peak positions or the appearance of new peaks, can indicate a phase transformation or the presence of a different polymorph. researchgate.net

Computational chemistry provides powerful tools to complement experimental crystallographic data. nih.gov Methods like Density Functional Theory (DFT) can be used to model the crystal structure of this compound from first principles. mdpi.com

These computational approaches allow for the prediction of crystal structures by calculating the lattice energies of various possible packing arrangements of the molecules. The most stable polymorph is typically the one with the lowest calculated energy. arxiv.org DFT calculations can also be used to refine crystal structures obtained from experimental data (like PXRD) and to provide a deeper understanding of the electronic structure and the nature of intermolecular forces, including the hydrogen bonds that stabilize the crystal lattice. mdpi.commdpi.com

Conformational Analysis in Solution and Solid States

The three-dimensional shape and structure of the Palatinose molecule can differ between its solid, crystalline state and when it is dissolved in a solution.

In aqueous solution, carbohydrates like Palatinose exist in a dynamic equilibrium of different forms. libretexts.org This phenomenon involves both anomeric configurations and tautomeric equilibria.

Anomeric Configuration: The cyclization of the glucose and fructose monosaccharides creates a new stereocenter at the former carbonyl carbon, known as the anomeric carbon. creative-proteomics.com This results in two possible stereoisomers, or anomers, designated as α and β. libretexts.orgcreative-proteomics.com For the glucopyranose ring in Palatinose, the glycosidic bond is fixed in the α-configuration. However, the terminal fructose unit, which has a free anomeric carbon (C2), can exist in equilibrium between its α and β anomeric forms in solution. This interconversion between anomers is known as mutarotation. libretexts.org

Tautomeric Equilibria: Tautomers are structural isomers that readily interconvert, often through the migration of a proton. nih.gov For the fructose moiety in Palatinose, this equilibrium includes the cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, as well as a minor population of the open-chain keto form. libretexts.org The relative populations of these different tautomers and anomers depend on factors such as the solvent and temperature. nih.govmdpi.com

Table 3: Potential Anomeric and Tautomeric Forms of the Fructose Moiety of Palatinose in Solution
FormRing StructureAnomeric Configuration
Furanose5-membered ringα-fructofuranose / β-fructofuranose
Pyranose6-membered ringα-fructopyranose / β-fructopyranose
Open-ChainAcyclicKeto form

Despite a comprehensive search for scientific literature, detailed research findings, crystallographic data, and stability constants specifically concerning the interaction of this compound with metal ions and the formation of corresponding complexes could not be located in publicly available resources.

General principles of carbohydrate-metal ion interactions suggest that the hydroxyl groups of this compound could potentially form complexes with various metal ions. This interaction would likely be influenced by factors such as the nature of the metal ion, pH, and the conformational structure of the palatinose molecule. The formation of such complexes is often studied using techniques like X-ray crystallography, NMR spectroscopy, and potentiometric or spectrophotometric titrations to determine structural details and stability constants.

However, specific studies applying these methods to this compound have not been identified. The existing literature on metal-carbohydrate complexes tends to focus on other sugars such as glucose, fructose, and various polyols, or on the general principles of these interactions without singling out palatinose for detailed investigation.

Therefore, the section on "Interactions with Metal Ions and Complex Formation" cannot be written at this time due to the absence of specific research data and findings for this compound.

Table of Chemical Compounds

Enzymatic Hydrolysis and in Vitro Metabolic Pathways

Specificity and Activity of Palatinose-Hydrolyzing Enzymes

The hydrolysis of palatinose (B82088) is not ubiquitous; it requires enzymes capable of recognizing and cleaving the specific α-1,6 linkage between its glucose and fructose (B13574) moieties.

In mammals, the digestion of palatinose occurs in the small intestine. nih.govnih.gov The primary enzyme responsible for its hydrolysis is the sucrase-isomaltase (SI) complex, an α-glucosidase located in the brush border membrane of intestinal epithelial cells. nih.govnih.gov Specifically, the isomaltase (also known as palatinase) subunit of this complex cleaves the α-1,6-glycosidic bond of palatinose, releasing glucose and fructose. nih.govgiassoc.org While the hydrolysis is virtually complete, ensuring full absorption, the process is significantly slower compared to the breakdown of sucrose (B13894) by the sucrase subunit. nih.govcambridge.orgcaldic.com This slow rate of cleavage is a key characteristic of palatinose metabolism in mammals. cambridge.org

Enzymatic activity capable of hydrolyzing palatinose has also been identified in the plant kingdom. Crude enzyme extracts from the petals of carnations (Dianthus caryophyllus) have been shown to effectively hydrolyze palatinose into glucose and fructose. This activity is attributed to an α-glucosidase that also acts on isomaltose (B16258), another disaccharide with an α-1,6 linkage. Interestingly, the palatinose-hydrolyzing activity is significantly higher in Dianthus caryophyllus compared to another species, D. barbatus, suggesting that in carnations, exogenously applied palatinose can be metabolized as a carbohydrate source.

While microbial enzymes are central to the commercial production of palatinose from sucrose via enzymatic rearrangement, the hydrolysis of palatinose by microorganisms is not prevalent. cambridge.orgbalafive.com The enzyme used in manufacturing, a sucrose isomerase from organisms like Protaminobacter rubrum, facilitates the formation of the α-1,6 bond. balafive.com Conversely, palatinose is known for its resistance to fermentation by many oral and environmental microbes. balafive.com This resistance to microbial breakdown is a key feature, indicating that specific palatinose-hydrolyzing enzymes are not widely distributed among microorganisms.

Comparative Hydrolysis Rates with Structurally Related Disaccharides

The rate of palatinose hydrolysis is notably slower than that of other common disaccharides, a factor that profoundly influences its physiological effects. nih.gov In vitro studies using intestinal preparations from various mammals consistently demonstrate this difference. caldic.com

For instance, the maximum velocity (Vmax) of palatinose hydrolysis by rat intestinal brush border membranes is only 11-12% of the rate for sucrose and a mere 2-4% of that for maltose. cambridge.orgcaldic.com A similar trend is observed in preparations from human and pig intestines, though the exact ratios may vary between species. caldic.com In plant extracts from Dianthus petals, the hydrolysis rate for isomaltose was found to be approximately 3.1 times higher than that for palatinose.

Table 1: Comparative Hydrolysis Rates of Palatinose

Enzyme SourceSubstrateRelative Hydrolysis Rate (Vmax)Reference
Rat Intestinal MucosaSucrose100% caldic.com
Palatinose11-12%
Rat Intestinal MucosaMaltose100% caldic.com
Palatinose2-4%
Pig Intestinal MucosaSucrose100% caldic.com
Palatinose10-20%

Kinetic Characterization of Hydrolytic Reactions (K_m, V_max values for palatinose)

The kinetics of the enzymatic hydrolysis of palatinose further elucidate the interaction between the substrate and the enzyme. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate.

Studies on human intestinal mucosal preparations have reported a Km value for the isomaltase enzyme of 6.75 x 10⁻³ M. jci.org While Vmax values are often reported relative to other substrates, it has been noted that the Vmax at which the isomaltase portion of the sucrase-isomaltase complex processes palatinose is approximately 4.5 times lower than the Vmax of the sucrase portion for sucrose. wikipedia.org This low Vmax is consistent with the observed slow rate of hydrolysis.

Table 2: Kinetic Parameters for Palatinose Hydrolysis

EnzymeParameterValueReference
Human Intestinal IsomaltaseK_m6.75 x 10⁻³ M jci.org
Relative V_max~4.5 times lower than sucrase activity on sucrose wikipedia.org

Inhibition Profiles of Palatinose Hydrolysis by Analogs and Pharmaceutical Agents

The hydrolysis of palatinose can be inhibited by various compounds, including substrate analogs and specific pharmaceutical agents. In studies with plant-derived α-glucosidase from Dianthus petals, the hydrolysis of palatinose was severely inhibited by the pharmaceutical α-glucosidase inhibitors miglitol (B1676588) and voglibose. These agents are known to delay carbohydrate digestion.

Furthermore, competitive inhibition has been observed. Isomaltose, which is also a substrate for the enzyme, was shown to inhibit the hydrolysis of palatinose. Conversely, palatinose and its hydrogenated derivatives can act as competitive inhibitors for the hydrolysis of other α-linked disaccharides, such as sucrose and maltose, by the mammalian sucrase-isomaltase complex. nih.govacs.org This suggests that molecules with an α-1,6-glucosyl linkage can compete for the active site of intestinal α-glucosidases. nih.govacs.org

Table 3: Inhibition of Palatinose Hydrolysis in Dianthus Petal Extract

Inhibitor (at 10 mM)Substrate (Palatinose)% Inhibition
Miglitol20 mM Palatinose94.2%
Voglibose89.5%

Enzymatic Cleavage Products and Subsequent Monosaccharide Metabolism in Model Systems

Palatinose (isomaltulose) monohydrate, a structural isomer of sucrose, undergoes enzymatic hydrolysis in the small intestine, although at a significantly slower rate than sucrose. nih.govcaldic.com This cleavage is primarily carried out by intestinal disaccharidases located in the brush border membrane of the intestinal epithelium. caldic.com The enzymatic action on the α-1,6-glycosidic bond of palatinose results in the liberation of its constituent monosaccharides: glucose and fructose. caldic.com

In vitro studies utilizing enzyme preparations from various species, including humans, have consistently demonstrated the slower hydrolysis of palatinose compared to other disaccharides like sucrose and maltose. caldic.comnih.gov Research using human small intestinal mucosa homogenates has shown that the maximum velocity (Vmax) of palatinose hydrolysis is approximately 26-45% of that for sucrose. caldic.com Similarly, studies with rat jejunum brush border membranes indicated a Vmax for palatinose hydrolysis that was 11-12% of that for sucrose. caldic.com This reduced rate of enzymatic cleavage is a key factor in the physiological properties of palatinose.

Once liberated, the monosaccharides glucose and fructose are absorbed and follow their typical metabolic pathways. caldic.comnih.gov Glucose enters the bloodstream and is utilized by cells for energy or stored as glycogen (B147801), while fructose is primarily metabolized in the liver. The slower release of glucose and fructose from palatinose leads to a more gradual increase in blood glucose and insulin (B600854) levels compared to the rapid absorption following sucrose ingestion. caldic.com

Table 1: Comparative In Vitro Hydrolysis Rates of Palatinose

Enzyme Source Substrate Relative Hydrolysis Rate (Vmax)
Human Small Intestinal Mucosa Palatinose 26-45% of Sucrose
Rat Jejunum Brush Border Membranes Palatinose 11-12% of Sucrose
Adult Pig Intestinal Mucosal Homogenate Palatinose 10-20% of Sucrose

Microbial Fermentation of Palatinose Monohydrate in Simulated Environments

While palatinose is largely hydrolyzed and absorbed in the small intestine, any portion that escapes digestion may be fermented by the gut microbiota in the colon. mdpi.com In vitro studies using simulated human colonic environments have demonstrated that palatinose can serve as a fermentable substrate for gut bacteria, exhibiting prebiotic activity. mdpi.comnih.gov

The fermentation of palatinose by gut microbiota leads to the production of short-chain fatty acids (SCFAs), which are key metabolites with various physiological roles. mdpi.comnih.gov The primary SCFAs produced include acetate, propionate, and butyrate. mdpi.com One in vitro human colonic model study observed that the fermentation of isomaltulose led to an increase in the levels of acetic and butyric acids. mdpi.com

Furthermore, the fermentation of palatinose can modulate the composition of the gut microbiota. mdpi.comnih.gov Research has indicated that isomaltulose fermentation can lead to a reduction in the ratio of Firmicutes to Bacteroidetes, two of the dominant phyla in the human gut. mdpi.com The selective utilization of palatinose by certain beneficial bacteria can contribute to a favorable shift in the gut microbial community. frontiersin.org

Table 2: Short-Chain Fatty Acid Production from Palatinose Fermentation in a Simulated Human Colonic Model

Short-Chain Fatty Acid Effect of Isomaltulose Fermentation
Acetic Acid Increased Levels
Propionic Acid Elevated Concentrations
Butyric Acid Increased Levels

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is fundamental in separating palatinose (B82088) from a mixture of other carbohydrates, including its isomer sucrose (B13894) and its constituent monosaccharides, glucose and fructose (B13574). The choice of method depends on the specific requirements of the analysis, such as resolution, sensitivity, and sample matrix complexity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of palatinose monohydrate. researchgate.net Given that carbohydrates lack a strong UV chromophore, detection is often achieved using universal detectors like the Refractive Index Detector (RID) or the Evaporative Light Scattering Detector (ELSD). nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation mode for sugars. nih.gov In this approach, a polar stationary phase is used with a mobile phase containing a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of water. This allows for the effective separation of polar compounds such as mono-, di-, and oligosaccharides. nih.govresearchgate.net

Research has demonstrated rapid HPLC methods for the separation of isomaltulose (palatinose) from other common carbohydrates like sucrose, glucose, and maltodextrins, which are often present in food and dietary supplements. nih.govnih.gov While RID is a common choice, it has relatively low sensitivity and requires isocratic elution. nih.gov The ELSD offers an advantage as it is compatible with gradient elution, which is beneficial for analyzing complex samples. nih.gov

ParameterDescriptionReference
Technique High-Performance Liquid Chromatography (HPLC) researchgate.netbeneo.com
Separation Mode Hydrophilic Interaction Liquid Chromatography (HILIC) nih.gov
Common Detectors Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD) researchgate.netnih.gov
Application Purity assessment, separation from sucrose, glucose, and other saccharides. nih.govbeneo.com

For high-resolution separation and highly sensitive detection of carbohydrates without the need for derivatization, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique. youtube.comyoutube.com Carbohydrates are weak acids and can be separated as anions at high pH using hydroxide-based eluents. youtube.commdpi.com The separation occurs on pH-stable polymer-based columns. youtube.com

Detection is achieved via PAD, where the carbohydrates are oxidized on the surface of a gold electrode; the resulting current is measured and is proportional to the concentration. youtube.com This method is exceptionally sensitive, with detection limits in the picomole range, and is capable of separating closely related isomers, including linkage and stereoisomers. youtube.comnih.gov HPAEC-PAD has been successfully used to generate sugar profiles of complex mixtures, such as honey, which can contain a variety of disaccharide isomers including palatinose. mdpi.comresearchgate.net

ParameterDescriptionReference
Technique High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) mdpi.com
Principle Anion-exchange separation of carbohydrates at high pH, followed by electrochemical detection. youtube.com
Advantages High sensitivity, no derivatization required, excellent resolution of isomers. youtube.comyoutube.com
Application Quantification and identification of palatinose in complex matrices, isomer separation. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. These techniques provide detailed information about the atomic composition, connectivity, and three-dimensional structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, including carbohydrates. foodandnutritionjournal.orgfoodandnutritionjournal.org It provides definitive information on the connectivity of atoms by analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). iosrjournals.org

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts of anomeric protons are particularly diagnostic for identifying specific sugar residues and their anomeric configuration (α or β). unimo.it

¹³C NMR provides a spectrum where each unique carbon atom in the molecule gives a distinct signal, offering a "fingerprint" of the carbon skeleton. unimo.it Glycosylation causes a significant downfield shift (4–10 ppm) for the carbons involved in the glycosidic linkage, which is key to identifying the α-1,6-glycosidic bond in palatinose. unimo.it

2D NMR Techniques , such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate the signals of directly bonded ¹H and ¹³C atoms. This allows for the unambiguous assignment of each proton to its corresponding carbon, confirming the complete structural identity of this compound. iosrjournals.org

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for differentiating it from its isomers. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific tool for both identification and quantification, even at trace levels in complex samples. nih.gov

A key challenge in carbohydrate analysis is the differentiation of isomers, which have the same mass. LC-MS/MS addresses this by combining the chromatographic separation of the isomers with their distinct fragmentation patterns in the mass spectrometer. nih.gov For instance, an LC-MS/MS method leveraging chloride adduction has been developed to enable sensitive differentiation of sucrose isomers. nih.gov In this method, palatinose can be separated from other isomers like turanose (B8075302) and maltulose based on its retention time. nih.gov Furthermore, collision-induced dissociation (CID) of the palatinose-chloride adduct generates specific diagnostic fragment ions (e.g., m/z 221), which allows for its unambiguous identification in a mixture. nih.gov

Thermal Analysis Methods for Phase Transition and Stability Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For this compound, these methods provide crucial information about its stability, hydration state, and phase transitions.

The primary techniques used are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For this compound, TGA can precisely determine the temperature at which the water of hydration is lost, confirming its status as a monohydrate. The analysis also reveals the onset temperature of thermal decomposition.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC thermograms for this compound would show an endothermic peak corresponding to the dehydration event (loss of water). This provides data on the energy required for dehydration. Other phase transitions, such as melting of the anhydrous form, would also be detected as distinct endothermic events.

By applying these methods at various heating rates, non-isothermal kinetic studies can be performed to determine the activation energy of the dehydration process, providing deeper insight into the thermal stability of the hydrate (B1144303) crystal.

Application of Integrated Analytical Workflows in Carbohydrate Research

The comprehensive characterization of carbohydrates such as this compound presents significant analytical challenges due to their high polarity, structural similarity to other sugars, and lack of strong UV-absorbing chromophores. nih.govreading.ac.uk To overcome these obstacles, researchers employ integrated analytical workflows that combine multiple sophisticated techniques. These workflows are essential for accurately identifying, quantifying, and characterizing this compound, particularly within complex matrices like food and dietary supplements. scilit.comnih.gov An integrated workflow typically involves sequential steps of sample preparation, advanced separation, and sensitive detection to ensure reliable and comprehensive analysis.

The analysis of glycan structures, including disaccharides like Palatinose, often necessitates derivatization to incorporate moieties that facilitate detection and analysis. reading.ac.uk However, the primary approach for this compound focuses on direct analysis using powerful separation and detection technologies. High-Performance Liquid Chromatography (HPLC) is the cornerstone of these workflows for analyzing Palatinose and other carbohydrates. scilit.comresearchgate.net Due to the polar nature of these compounds, Hydrophilic Interaction Chromatography (HILIC) is a frequently utilized separation mode. nih.govresearchgate.net

A typical integrated workflow for the analysis of this compound in a food or supplement sample begins with sample extraction, followed by chromatographic separation to isolate it from other carbohydrates like sucrose, glucose, fructose, and maltodextrins. scilit.comnih.gov The choice of detector is critical. Since sugars lack strong chromophores, standard UV detection is ineffective. nih.gov Therefore, universal detectors such as Evaporative Light-Scattering Detectors (ELSD) and Refractive Index Detectors (RID) are commonly employed. nih.gov For more detailed structural information and higher sensitivity, mass spectrometry (MS) can be coupled with liquid chromatography (LC-MS). dtu.dkacs.org

Research has focused on developing rapid and selective HPLC methods to quantify Palatinose. These methods are integral to quality control in the food industry and for verifying product claims in dietary supplements. scilit.comsemanticscholar.org The integration of these techniques into a streamlined workflow allows for robust and efficient characterization.

The following interactive table summarizes findings from various research studies, detailing the integrated chromatographic workflows used for the analysis of Palatinose (isomaltulose).

TechniqueColumnMobile PhaseDetectorKey Finding/ApplicationReference
HPLCShodex SUGAR SC1011H₂ORefractive Index (RI)Separation of Palatinose from glucose and fructose in food samples. hplc.com
HILIC-HPLCAscentis Express OH5Water-Acetonitrile GradientEvaporative Light-Scattering Detector (ELSD)Rapid (less than 10 min) determination of isomaltulose in dietary supplements containing other common carbohydrates. scilit.comnih.gov
HPLCNot SpecifiedNot SpecifiedPolarized Photometric Detector (PPD)A method developed for the determination of Palatinose in food, highlighting its use as a non-cariogenic saccharide. semanticscholar.org
HPTLCNot SpecifiedNot SpecifiedNot SpecifiedUsed for carbohydrate monomer profiling and quantitative evaluation of oligosaccharides. nih.gov
GC-MSNot SpecifiedRequires DerivatizationMass Spectrometry (MS)Applied for the analysis of sugar content in food products after derivatization of the carbohydrates. semanticscholar.org

These integrated workflows are crucial for advancing carbohydrate research. By combining selective separation with sensitive detection, researchers can accurately profile and quantify this compound, ensuring the quality and efficacy of products in which it is used as a functional ingredient. scilit.comdtu.dk The continuous development of these analytical strategies is vital for exploring the full potential of novel carbohydrates in food science and nutrition. acs.org

Chemical Modifications and Derivative Synthesis

Synthesis of O-Glycosylated D-Glucosamine Derivatives via Heyns Rearrangement

The Heyns rearrangement is a chemical reaction that converts a ketose into a 2-amino-2-deoxy aldose. Palatinose (B82088), being a ketose-containing disaccharide (6-O-α-D-glucopyranosyl-D-fructose), is an excellent substrate for this reaction. The process typically involves the reaction of the ketose with a secondary amine in the presence of an acid catalyst, leading to the formation of an enamine, which then rearranges to the more stable aminodeoxy aldose.

Research has demonstrated that palatinose can be effectively converted into its corresponding O-glycosylated D-glucosamine derivative through the Heyns rearrangement. tandfonline.com This transformation is significant as O-glycosylated glucosamine (B1671600) derivatives are crucial building blocks for the synthesis of biologically important oligosaccharides. tandfonline.comresearchgate.net The reaction is driven by the ring expansion from the furanoid fructose (B13574) unit of palatinose to the pyranoid glucosamine derivative. tandfonline.com

The general scheme for the Heyns rearrangement of palatinose is as follows:

ReactantReagentsProduct
PalatinoseSecondary Amine (e.g., piperidine), Acid Catalyst6-O-α-D-glucopyranosyl-D-glucosamine

The resulting glycosylated glucosamine derivatives may exist as a mixture of pyranoid and furanoid tautomers, which can necessitate chromatographic purification of their N-protected derivatives. tandfonline.com

Hydrogenation of Palatinose Monohydrate to Sugar Alcohols (e.g., Isomaltitol)

The hydrogenation of this compound is a commercially significant process that yields a mixture of sugar alcohols, collectively known as isomalt. google.comwikipedia.org This reduction reaction targets the carbonyl group of the fructose moiety within the palatinose structure. The process is typically carried out via catalytic hydrogenation over a nickel or other transition metal catalyst.

Upon hydrogenation, the fructose unit of palatinose is converted into two isomeric sugar alcohols: α-D-glucopyranosyl-1,6-D-sorbitol (1,6-GPS) and α-D-glucopyranosyl-1,1-D-mannitol (1,1-GPM). google.com The resulting equimolar mixture of these two compounds is what constitutes isomalt, a widely used sugar substitute. researchgate.net

The conditions for the catalytic hydrogenation of palatinose can be summarized as follows:

ParameterTypical Conditions
CatalystRaney Nickel, Ruthenium
Temperature80–150 °C
Hydrogen Pressure10–80 bar
SolventAqueous solution

The resulting sugar alcohols, isomaltitols, are noted for their stability and have applications in the food and pharmaceutical industries.

This compound as a Chemical Precursor for Novel Compounds

The unique structural features of this compound make it a potential starting material for the synthesis of a variety of novel compounds with specialized applications.

While the direct use of this compound as a precursor for the fermentative production of biosurfactants is not extensively documented in scientific literature, its constituent monosaccharides, glucose and fructose, are common substrates in such processes. nih.gov Enzymatic synthesis of sugar-based surfactants, such as sugar fatty acid esters, typically involves the esterification of a sugar with a fatty acid. researchgate.net Theoretically, palatinose could be enzymatically acylated to produce novel non-ionic surfactants. The hydrophilic nature of the palatinose molecule combined with a hydrophobic fatty acid chain would create an amphiphilic structure characteristic of surfactants. researchgate.net

The use of sugars and their derivatives in the synthesis of biocompatible polymers is an area of growing interest. mdpi.com Sugars can be chemically modified to introduce polymerizable groups, such as methacrylates or acrylates, which can then be polymerized to form biodegradable and biocompatible materials. mdpi.com While specific research on the direct polymerization of this compound derivatives is limited, the general principles of sugar-based polymer synthesis could be applied. Modification of the hydroxyl groups of palatinose could yield monomers for the creation of novel polymers with potential applications in the biomedical field. nih.gov

Structure-Reactivity Relationships in Chemical Derivatization

The chemical reactivity of this compound in derivatization reactions is governed by the nature and position of its functional groups. The α-1,6-glycosidic bond in palatinose is generally more stable to acid hydrolysis than the α-1,2 bond in sucrose (B13894). beneo.com This enhanced stability can be advantageous in chemical syntheses that require acidic conditions.

The hydroxyl groups of the glucose and fructose moieties exhibit different reactivities. The primary hydroxyl groups are generally more reactive towards esterification and etherification reactions than the secondary hydroxyl groups due to less steric hindrance. Within the fructose unit, the presence of the ketone group influences the reactivity of the adjacent hydroxyl groups.

The anomeric hydroxyl group of the fructose residue can participate in glycosylation reactions, and its reactivity can be modulated by the choice of reaction conditions and protecting groups. The formation of glycosides can proceed with either inversion or retention of configuration at the anomeric center, depending on the reaction mechanism. beilstein-journals.org The cleavage of the glycosidic bond can also be achieved under specific oxidative conditions. nih.gov Understanding these structure-reactivity relationships is crucial for the regioselective modification of palatinose and the synthesis of well-defined derivatives.

Future Directions and Emerging Research Frontiers

Rational Design of Hyperactive Sucrose (B13894) Isomerases through Protein Engineering

The heart of palatinose (B82088) production lies in the enzymatic conversion of sucrose by sucrose isomerases (SIs). Consequently, the rational design of these enzymes through protein engineering is a primary focus of current research. The goal is to create "hyperactive" enzymes with improved catalytic efficiency, thermostability, and product specificity.

One of the key challenges in the industrial application of most sucrose isomerases is their low activity and stability at temperatures above 40°C. nih.gov To address this, researchers are employing site-directed mutagenesis and other protein engineering techniques. For instance, a study on the sucrose isomerase from Serratia plymuthica AS9 identified six amino acid residues with high B-factors as targets for mutagenesis to improve thermostability. researchgate.net By creating single and double mutants (e.g., E175N and K576D), they successfully enhanced the enzyme's stability at higher temperatures. researchgate.net

Another approach involves a "battleship" strategy, an iterative process of introducing amino acid exchanges around the active site to improve product specificity. This method was applied to the sucrose isomerase SmuA from Serratia plymuthica to reduce the production of the byproduct trehalulose (B37205). frontiersin.orgnih.gov After seven cycles involving 55 point mutations, a triple mutant (Y219L/D398G/V465E) was generated that exhibited a 2.3-fold decrease in trehalulose formation while maintaining high catalytic efficiency. frontiersin.orgnih.gov

Furthermore, rational design based on computational analysis has been used to enhance the thermostability of the Pantoea dispersa SI (PdSI). By predicting and substituting unstable amino acid residues, researchers created a double mutant, PdSI V280L/S499F, which showed a 3.2°C increase in its melting temperature (Tm) and a ninefold longer half-life at 45°C compared to the wild-type enzyme. researchgate.net

These examples highlight the power of protein engineering to tailor sucrose isomerases for industrial applications, leading to more robust and efficient biocatalysts for palatinose production.

Engineered Sucrose Isomerase Mutants and Their Improved Properties

Enzyme SourceMutation(s)Improved PropertyKey FindingReference
Serratia plymuthica AS9E175N, K576DThermostabilityEnhanced stability at higher temperatures. researchgate.net
Serratia plymuthica (SmuA)Y219L/D398G/V465EProduct Specificity2.3-fold reduction in trehalulose byproduct formation. frontiersin.orgnih.gov
Pantoea dispersa (PdSI)V280L/S499FThermostability3.2°C increase in Tm and ninefold longer half-life at 45°C. researchgate.net

High-Throughput Screening for Novel Palatinose-Metabolizing Enzymes

The discovery of novel sucrose isomerases with superior properties is another critical research avenue. High-throughput screening (HTS) technologies are instrumental in this endeavor, enabling the rapid screening of vast numbers of microorganisms or metagenomic libraries for desired enzymatic activities.

Functional metagenomics, which involves screening environmental DNA, is a powerful tool for discovering new biocatalysts. nih.gov By screening large-insert fosmid libraries from diverse ecosystems in a 384-well plate format, researchers can identify clones expressing active glycoside hydrolases. nih.gov These screens often utilize fluorogenic substrates that release a fluorescent molecule upon cleavage, allowing for rapid detection of positive hits. nih.gov

Once a promising enzyme is identified, HTS methods can also be used to screen mutant libraries generated through directed evolution. For instance, a high-throughput screening system in a microtiter plate format was developed based on the 2,4-dinitrosalicylic acid (DNS) method for determining reducing sugars. nih.gov This system was used to screen approximately 8,000 mutants from a random mutagenesis library of a sucrose isomerase from Erwinia sp. Ejp617, leading to the identification of beneficial mutations. nih.gov

More advanced HTS platforms are also being developed, such as those based on mass spectrometry. The Nanostructure-Initiator Mass Spectrometry (NIMS)-based enzyme assay platform, for example, provides high specificity and sensitivity for screening glycoside hydrolase libraries. mdpi.com These sophisticated HTS technologies are accelerating the discovery and engineering of novel enzymes for more efficient palatinose production.

Advanced Computational Modeling of Enzyme-Substrate Interactions and Reaction Pathways

Advanced computational modeling has become an indispensable tool for understanding the intricate details of enzyme-substrate interactions and reaction mechanisms at the atomic level. Techniques such as molecular dynamics (MD) simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) methods provide valuable insights that can guide the rational design of improved sucrose isomerases.

MD simulations can be used to study the conformational dynamics of sucrose and its interaction with the enzyme's active site. google.comepo.org These simulations can reveal key hydrogen bonding networks and other interactions that are crucial for substrate binding and catalysis. For example, MD simulations have been used to investigate the behavior of sucrose in aqueous solutions, providing a better understanding of its conformational flexibility. google.com

QM/MM methods offer a more detailed view of the enzymatic reaction by treating the chemically active region (the substrate and key active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. researchgate.netresearchgate.net This approach allows for the elucidation of reaction pathways, the characterization of transition states, and the calculation of activation energies. Such detailed mechanistic understanding is vital for predicting the effects of specific mutations and for designing enzymes with enhanced catalytic properties.

In silico protein engineering, which combines bioinformatics, molecular modeling, and de novo design, is a powerful strategy for creating enzymes with novel or improved functions. nih.gov By analyzing the three-dimensional structure of sucrose isomerases and modeling their interaction with sucrose, researchers can identify key residues for mutagenesis to improve catalytic efficiency and product specificity.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Production Strain Development

The development of highly efficient and robust microbial strains for palatinose production is being revolutionized by the integration of "omics" technologies. Genomics, proteomics, and metabolomics provide a holistic view of the cellular processes, enabling a more targeted and rational approach to strain improvement.

Genomics provides the complete genetic blueprint of a production organism, allowing for the identification of genes involved in sucrose metabolism and potential targets for genetic engineering. nih.gov For example, the food-grade bacterium Corynebacterium glutamicum has been engineered for the sustainable production of isomaltulose. nih.govfrontiersin.orgnih.gov

Proteomics, the study of the entire set of proteins in a cell, can reveal how the protein expression profile changes under different fermentation conditions. nih.gov This information is crucial for identifying bottlenecks in metabolic pathways and for understanding the cellular response to the stress of high-level product formation.

Metabolomics focuses on the complete set of small-molecule metabolites within a cell or organism. nih.gov By analyzing the metabolome of production strains, researchers can gain insights into the metabolic fluxes and identify any undesirable byproducts. Untargeted metabolomics, coupled with genomics, has been used to study sucrose metabolism in various bacteria, revealing how different metabolic pathways are activated in the presence of sucrose. google.comgoogle.com

Sustainable and Eco-Friendly Production Technologies for Isomaltulose

A significant focus of future research is the development of more sustainable and eco-friendly technologies for isomaltulose production. This includes the use of whole-cell biocatalysts, enzyme immobilization, and improved downstream processing.

Whole-cell biocatalysis, using either free or immobilized microbial cells that produce sucrose isomerase, offers a cost-effective alternative to using purified enzymes. nih.gov This approach eliminates the need for costly and time-consuming enzyme purification steps. frontiersin.org Furthermore, the stability of the enzyme is often enhanced within the cellular environment. nih.gov To address the issue of sucrose being consumed as a carbon source by the cells, researchers are exploring the use of non-growing or permeabilized cells. researchgate.net

Immobilization of either the whole cells or the purified enzyme is a key strategy for developing continuous and reusable biocatalytic systems. nih.gov Various immobilization techniques have been explored, including entrapment in calcium alginate gels. researchgate.net Immobilization allows for easy separation of the biocatalyst from the product stream, enabling continuous operation and reducing downstream processing costs. Recent innovations in immobilization include the use of novel materials like graphene oxide and the development of methods such as cross-linked enzyme aggregates. nih.govmdpi.com

Sustainable Production Strategies for Isomaltulose

TechnologyDescriptionAdvantagesChallengesReference
Whole-Cell BiocatalysisUse of microbial cells (free or immobilized) that produce sucrose isomerase.Cost-effective (no enzyme purification), enhanced enzyme stability.Sucrose consumption by cells, potential for byproduct formation. researchgate.netnih.gov
Enzyme ImmobilizationAttaching the sucrose isomerase to a solid support.Easy separation, reusability, continuous processing.Potential for enzyme leakage, mass transfer limitations. frontiersin.orgnih.gov
Use of Alternative FeedstocksUtilizing low-cost raw materials like beet molasses.Reduced production costs, improved sustainability.Presence of impurities that may inhibit the enzyme. frontiersin.org
Improved Downstream ProcessingMore efficient purification and crystallization methods.Higher product purity, reduced waste and energy consumption.Complexity and cost of separation technologies. google.comgoogle.com

Q & A

Q. How can researchers optimize enzymatic synthesis of this compound from sucrose to maximize yield and minimize byproducts?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to test variables: enzyme concentration (e.g., sucrose isomerase), reaction time, and temperature. A central composite design (CCD) with 3–5 levels is recommended to model interactions .
  • Byproduct Analysis : Identify trisaccharides (e.g., erlose) via MALDI-TOF MS and optimize purification using size-exclusion chromatography .

Q. How to resolve contradictions in reported glycemic responses to this compound across human clinical trials?

  • Meta-Analysis Framework : Apply PRISMA guidelines to aggregate data from trials with standardized inclusion criteria (e.g., healthy vs. diabetic cohorts, dosing protocols). Use random-effects models to account for inter-study heterogeneity .
  • Confounding Factors : Control for gut microbiota composition (via 16S rRNA sequencing) and dietary fiber intake, which influence hydrolysis efficiency .

Q. What advanced techniques validate the crystallographic structure of this compound in polymorphic studies?

  • Crystallography : Perform single-crystal XRD to resolve unit cell parameters and hydrogen-bonding networks. Compare with simulated PXRD patterns from DFT calculations to detect anhydrous impurities .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify phase transitions (Tg, Tm) and correlate with gravimetric moisture sorption data .

Q. How to design a robust protocol for assessing this compound’s prebiotic effects in vivo?

  • Animal Models : Use gnotobiotic mice colonized with human-derived microbiota. Administer Palatinose at 2–5% (w/w) in feed and monitor SCFA production (acetate, butyrate) via GC-MS .
  • Omics Integration : Pair metagenomics (shotgun sequencing) with metabolomics (NMR-based) to link microbial taxa to metabolite shifts .

Methodological Best Practices

  • Reproducibility : Document batch-specific data (e.g., HPLC chromatograms, NMR spectra) in supplementary materials .
  • Data Contradictions : Replicate conflicting studies under identical conditions (e.g., enzyme sources, assay buffers) and perform sensitivity analyses .
  • Ethical Compliance : For human trials, register protocols in public repositories (e.g., ClinicalTrials.gov ) and adhere to CONSORT reporting standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.